Cycloheptane-1,3-dione

Description

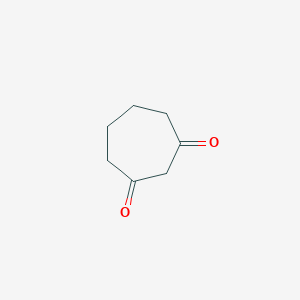

Structure

3D Structure

Properties

IUPAC Name |

cycloheptane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6-3-1-2-4-7(9)5-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOVMTXPZWVYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399029 | |

| Record name | Cycloheptane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-18-9 | |

| Record name | Cycloheptane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cycloheptane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reductive Ring Expansion for Cycloheptane-1,3-dione Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and scalable method for the synthesis of cycloheptane-1,3-dione, a valuable building block in the development of complex molecules and pharmaceutical agents. The core of this synthesis relies on a reductive ring expansion strategy, offering a practical alternative to methods that utilize hazardous reagents.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the construction of seven-membered rings found in various natural products and therapeutic compounds. While several synthetic routes to this diketone have been reported, many involve the use of heavy metals or potentially explosive reagents, limiting their applicability on a larger scale.[1][2] The reductive ring expansion of a bicyclic precursor offers a more practical and scalable approach.[1][2]

This guide will focus on a well-established three-step synthesis starting from cyclopentanone. The key transformation involves a [2+2] cycloaddition to form a dichlorobicyclo[3.2.0]heptanone intermediate, followed by a reductive ring expansion to yield the target this compound.[1]

Overall Synthetic Pathway

The synthesis proceeds through the following key steps:

-

Silyl (B83357) Enol Ether Formation: Cyclopentanone is converted to its trimethylsilyl (B98337) enol ether.

-

[2+2] Cycloaddition: The silyl enol ether reacts with dichloroketene, generated in situ from dichloroacetyl chloride, to form 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one.

-

Reductive Ring Expansion: The bicyclic intermediate undergoes a one-pot reduction, desilylation, and ring expansion using a zinc-acetic acid system to afford this compound.[2]

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on a well-documented, scalable synthesis.[2]

Step 1: Preparation of 1-Trimethylsilyloxycyclopentene

This procedure details the formation of the silyl enol ether from cyclopentanone. An alternative preparation involves the reaction of the ketone with chlorotrimethylsilane (B32843) and triethylamine (B128534) in dimethylformamide.[1]

Step 2: Preparation of 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 1-Trimethylsilyloxycyclopentene | 156.32 | 20.8 g | 133 mmol | 1.0 |

| Hexanes | - | 308 mL | - | - |

| Triethylamine | 101.19 | 22.3 mL (16.2 g) | 160 mmol | 1.2 |

| Dichloroacetyl chloride | 147.94 | 12.8 mL (19.6 g) | 133 mmol | 1.0 |

| Dichloroacetyl chloride (additional) | 147.94 | 1.5 mL (2.3 g) | 16 mmol | 0.12 |

Procedure:

-

A 500-mL, three-necked, round-bottomed flask is equipped with a nitrogen outlet, internal temperature probe, an addition funnel, and a magnetic stir bar.

-

The flask is purged with nitrogen and charged with 1-trimethylsilyloxycyclopentene (20.8 g, 133 mmol), hexanes (208 mL), and triethylamine (22.3 mL, 160 mmol).[2]

-

A solution of dichloroacetyl chloride (12.8 mL, 133 mmol) in hexanes (100 mL) is added dropwise to the vigorously stirred reaction mixture, maintaining the internal temperature below 30 °C. The addition typically takes 30-40 minutes.[2]

-

A white precipitate of triethylamine hydrochloride will form, turning into a brown slurry upon complete addition.[2]

-

The slurry is stirred for 12 hours.

-

An additional portion of dichloroacetyl chloride (1.5 mL, 16 mmol) in hexanes (3 mL) is added.[2]

-

After 1 hour, the reaction is monitored for completion by GC/MS.

-

The reaction mixture is filtered through a sintered-glass Büchner funnel, and the filter cake is washed with hexanes.

-

The filtrate is concentrated via rotary evaporation to yield the crude product, which is used in the next step without further purification.

Step 3: Preparation of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one (crude) | 267.22 | ~133 mmol | 1.0 | - |

| 2-Propanol | 60.10 | 170 mL | - | - |

| Zinc dust | 65.38 | 26.0 g | 398 mmol | 3.0 |

| 2:1 Water-Acetic Acid (v/v) | - | 26 mL | - | - |

| MTBE (Methyl tert-butyl ether) | 88.15 | 300 mL | - | - |

Procedure:

-

The crude 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one is dissolved in 2-propanol (170 mL) in a 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, nitrogen outlet, and an addition funnel.[2]

-

Zinc dust (26.0 g, 398 mmol) is added to the solution.

-

The mixture is cooled to an internal temperature of 0-5 °C using an ice-water bath.

-

A 2:1 water-acetic acid solution (26 mL) is added dropwise over 30 minutes, maintaining the internal temperature below 5 °C.[2]

-

The solution is stirred for 16 hours, gradually warming to room temperature.

-

Reaction completion is monitored by GC analysis.

-

The reaction mixture is poured into MTBE (200 mL) in a separatory funnel.

-

The layers are separated, and the aqueous phase is extracted with an additional 100 mL of MTBE.[2]

-

The combined organic phases are washed with half-saturated and saturated brine, dried over sodium sulfate, filtered, and concentrated on a rotary evaporator.[2]

-

The resulting clear, pale-yellow oil is this compound.

Quantitative Data

| Step | Product | Starting Material | Yield (%) | Purity |

| 2 | 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one | 1-Trimethylsilyloxycyclopentene | 77% (crude) | Used without further purification |

| 3 | This compound | 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one | 61% | ~95% (by ¹H NMR) |

Table based on data from Organic Syntheses, Vol. 85, p. 138 (2008).[2]

Reaction Mechanism: Reductive Ring Expansion

The key step of the synthesis is the reductive ring expansion. While a detailed mechanistic study is beyond the scope of this guide, the transformation is proposed to proceed through the following general pathway:

Caption: Key transformations in the reductive ring expansion step.

The zinc and acetic acid system facilitates the reductive dechlorination of the dichlorocyclobutanone moiety. This is followed by a retro-aldol type ring opening of the cyclobutanone, which expands the five-membered ring to a seven-membered ring. Concurrently, the trimethylsilyl protecting group is cleaved under the acidic conditions to reveal the second ketone, yielding the final this compound.[1][2]

Alternative Ring Expansion Strategies

While the described reductive ring expansion is highly effective, other methods for the synthesis of cycloheptane-1,3-diones exist. One notable alternative is the Tiffeneau-Demjanov rearrangement. This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a ring expansion to a cycloketone.[3][4] The Tiffeneau-Demjanov rearrangement is a powerful tool for one-carbon ring expansions of cyclic ketones and has been the subject of several reviews.[3][5]

Conclusion

The reductive ring expansion of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one provides a practical and scalable route to this compound. This method avoids the use of hazardous reagents and has been successfully scaled to produce multi-kilogram quantities of the target compound.[2] The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals seeking to utilize this valuable synthetic intermediate.

References

Physical and chemical properties of Cycloheptane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptane-1,3-dione, a cyclic β-diketone, is a versatile intermediate in organic synthesis. Its unique structural features, including the presence of acidic α-protons and the potential for keto-enol tautomerism, govern its reactivity and make it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its chemical reactivity.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| CAS Number | 1194-18-9 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.1 g/mL at 25 °C | [3] |

| Boiling Point | 254 °C | [3] |

| Refractive Index (n20/D) | 1.483 | [3] |

| Solubility | Soluble in water and organic solvents. |

Table 2: Spectroscopic Data

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR | Signals corresponding to methylene (B1212753) protons adjacent to the carbonyl groups (α-protons) are typically observed in the range of δ 2.0-2.5 ppm. Protons of the enol form will show distinct signals, including a characteristic enolic proton signal. | [4] |

| ¹³C NMR | The carbonyl carbons typically appear in the downfield region of the spectrum, around δ 200 ppm. The α-carbons appear around δ 40-55 ppm. | [4][5] |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the ketone groups is typically observed around 1715 cm⁻¹. In the presence of the enol tautomer, a broad O-H stretch and a C=C stretch may also be visible. | [6][7] |

Chemical Reactivity and Keto-Enol Tautomerism

The chemical behavior of this compound is largely dictated by two key features: the acidity of the protons at the C2 position (α-protons) and the existence of keto-enol tautomerism.

Acidity of α-Protons

The methylene protons situated between the two carbonyl groups (α-protons) are significantly acidic (pKa ≈ 9-11) due to the electron-withdrawing effect of the adjacent carbonyl groups.[8][9] This acidity allows for the facile deprotonation by a base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with a variety of electrophiles.

Keto-Enol Tautomerism

This compound exists as an equilibrium mixture of its keto and enol tautomers.[10][11] The enol form is stabilized by conjugation and, in some cases, by intramolecular hydrogen bonding. This tautomerism is crucial as the enol form can also act as a nucleophile in various reactions.

Reactions with Electrophiles and Nucleophiles

Due to its nucleophilic character, the enolate of this compound readily participates in reactions with various electrophiles, such as alkyl halides and Michael acceptors, leading to the formation of C-C bonds at the C2 position. The carbonyl groups themselves are electrophilic and can be attacked by strong nucleophiles.

Experimental Protocols

Synthesis of this compound via Reductive Ring Expansion

This protocol is adapted from a practical, three-step synthesis from cyclopentanone (B42830).[12][13][14]

Step 1: Synthesis of 1-(Trimethylsilyloxy)cyclopentene

-

To a stirred solution of cyclopentanone in anhydrous N,N-dimethylformamide (DMF), add triethylamine (B128534).

-

Slowly add trimethylsilyl (B98337) chloride (TMSCl) to the mixture.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, extract the product with a nonpolar solvent (e.g., hexanes) and wash with water to remove DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude silyl (B83357) enol ether, which can be used in the next step without further purification.

Step 2: [2+2] Cycloaddition with Dichloroketene (B1203229)

-

Dissolve the crude 1-(trimethylsilyloxy)cyclopentene in an anhydrous solvent like hexanes.

-

Add triethylamine to the solution.

-

Slowly add a solution of dichloroacetyl chloride in the same solvent. Dichloroacetyl chloride and triethylamine will generate dichloroketene in situ.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the mixture to remove the triethylammonium (B8662869) chloride salt and concentrate the filtrate under reduced pressure to obtain the crude bicyclic adduct.

Step 3: Reductive Ring Expansion

-

Dissolve the crude bicyclic adduct in a mixture of a protic solvent (e.g., isopropanol) and water.

-

Add activated zinc dust to the solution.

-

Slowly add acetic acid to the stirring mixture. The reaction is exothermic and should be controlled.

-

After the reaction is complete (monitored by TLC or GC), extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy

-

For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands, particularly the strong C=O stretch of the ketone groups.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical and chemical properties. Its reactivity, centered around the acidic α-protons and keto-enol tautomerism, allows for a wide range of chemical transformations. The synthetic and characterization protocols provided in this guide offer a practical foundation for researchers and scientists working with this versatile compound in the fields of organic synthesis and drug development.

References

- 1. This compound | C7H10O2 | CID 4072367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 1,3-Cycloheptanedione 97 1194-18-9 [sigmaaldrich.com]

- 4. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 8. pharmaxchange.info [pharmaxchange.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cycloheptane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cycloheptane-1,3-dione. The information presented is intended to support researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science by providing detailed spectral analysis, experimental protocols, and a clear visualization of the analytical workflow.

Introduction

This compound is a cyclic β-diketone that serves as a versatile building block in organic synthesis. Its structural features, including the seven-membered ring and the reactive 1,3-dicarbonyl moiety, make it a valuable precursor for the synthesis of a variety of more complex molecules, including natural products and pharmaceutical intermediates. Accurate interpretation of its NMR spectra is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide presents the detailed ¹H and ¹³C NMR spectral data in a structured format, outlines the general experimental procedures for acquiring such data, and provides a logical workflow for NMR analysis.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound are characterized by signals corresponding to the different proton and carbon environments within the molecule. Due to keto-enol tautomerism, the spectra can be complex, showing signals for both the diketo and enol forms. The data presented here is for the diketo form, which is often the predominant tautomer in non-polar solvents.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals for the methylene (B1212753) protons at various positions on the cycloheptane (B1346806) ring. The chemical shifts are influenced by their proximity to the electron-withdrawing carbonyl groups.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | 3.55 | s | - | 2H |

| H4 / H7 | 2.60 | t | 6.5 | 4H |

| H5 / H6 | 1.85 | quintet | 6.5 | 4H |

Note: The assignments are based on the expected chemical shifts for a symmetrical diketone structure. The singlet for H2 arises from the methylene group flanked by two carbonyls. The triplet for H4/H7 and the quintet for H5/H6 are due to coupling with adjacent methylene protons.

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons are characteristically downfield, while the aliphatic carbons appear at higher field.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 / C3 (C=O) | 209.0 |

| C2 | 58.0 |

| C4 / C7 | 42.0 |

| C5 / C6 | 25.0 |

Note: The chemical shifts are typical for a cyclic diketone. The signal at 209.0 ppm is indicative of the carbonyl carbons. The other signals correspond to the different methylene carbons in the ring.

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, representative of standard laboratory practices.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent can influence the keto-enol equilibrium.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent.

NMR Spectrometer Setup and Data Acquisition

¹H NMR Spectroscopy:

-

Instrument Tuning: Tune the NMR spectrometer to the proton frequency (e.g., 400 or 500 MHz).

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy:

-

Instrument Tuning: Tune the spectrometer to the carbon-13 frequency (e.g., 100 or 125 MHz).

-

Locking and Shimming: Maintain the lock and shimming from the ¹H NMR setup.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence is standard to obtain a spectrum with singlets for each carbon.

-

Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is used.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the FID.

-

Phasing and Baseline Correction: Phase the spectrum and correct the baseline.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the internal standard.

-

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a synthesized compound like this compound, from sample preparation to final structure confirmation.

Caption: Logical workflow for the NMR analysis of this compound.

An In-depth Technical Guide to the Core Reactions of Cycloheptane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Cycloheptane-1,3-dione is a versatile cyclic β-diketone that serves as a valuable intermediate in organic synthesis. Its unique seven-membered ring structure and the presence of two carbonyl groups in a 1,3-relationship give rise to a rich and diverse reactivity profile. This guide provides a comprehensive overview of the key chemical transformations involving this compound, including its synthesis, enolization, and participation in various carbon-carbon bond-forming reactions. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Synthesis of this compound

A practical and scalable synthesis of this compound has been developed, proceeding in three steps from cyclopentanone (B42830) with an overall yield of 58-64%.[1][2][3] This method avoids the use of hazardous reagents and does not require the purification of intermediates, making it suitable for large-scale production.[2][3]

The synthetic sequence begins with the formation of 1-(trimethylsiloxy)cyclopentene (B11397) from cyclopentanone. This is followed by a [2+2] cycloaddition with dichloroketene (B1203229) to form a bicyclic adduct. The final step involves a reductive ring expansion to yield this compound.[2][4] An alternative, though less common, synthesis involves the Jones oxidation of 3-hydroxycycloheptanone.[5]

Experimental Protocol: Three-Step Synthesis from Cyclopentanone [1][2]

-

Step 1: Synthesis of 1-(Trimethylsiloxy)cyclopentene. A mixture of cyclopentanone (0.603 mol), DMF (250 mL), and triethylamine (B128534) (1.45 mol) is treated with TMSCl (0.72 mol) and heated to reflux for 26 hours. After cooling and workup, the crude product is obtained.

-

Step 2: Synthesis of the Dichloroketene Adduct. The crude TMS enol ether from the previous step is dissolved in hexanes. Triethylamine (0.72 mol) is added, followed by a solution of dichloroacetyl chloride (0.60 mol) in hexanes, added dropwise over 2 hours. The mixture is stirred overnight and then filtered. Concentration of the filtrate provides the crude bicyclic adduct.

-

Step 3: Reductive Ring Expansion to this compound. The crude adduct (0.48 mol) is dissolved in a 1:1 mixture of 2-propanol and water. Zinc granules (1.9 mol) are added, followed by the dropwise addition of a mixture of acetic acid and water. After stirring, the reaction mixture is worked up to afford this compound.

| Reaction Step | Key Reagents | Conditions | Yield | Reference |

| Enol Ether Formation | Cyclopentanone, TMSCl, Triethylamine, DMF | Reflux, 26 h | - | [1][2] |

| [2+2] Cycloaddition | TMS enol ether, Dichloroacetyl chloride, Triethylamine, Hexanes | Ambient temperature, overnight | 80% (over two steps) | [1][2] |

| Ring Expansion | Dichloroketene adduct, Zinc, Acetic acid, 2-Propanol/Water | Room temperature | 58-64% (overall) | [1][2] |

Tautomerism and Enolization

Like other β-dicarbonyl compounds, this compound exists in equilibrium with its enol tautomers.[6] The presence of the acidic methylene (B1212753) protons between the two carbonyl groups facilitates the formation of a stable, conjugated enol form. Computational studies have investigated the keto-enol tautomerism of this compound, indicating a calculated activation free energy barrier of 55.3 kcal/mol for this process.[7] The enol form is a key intermediate in many of the reactions of this compound, as it provides a nucleophilic center for subsequent transformations.

Logical Relationship of Tautomerism ```dot graph Tautomerism { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Keto [label="this compound\n(Keto form)"]; Enol [label="3-Hydroxycyclohept-2-en-1-one\n(Enol form)"];

Keto -- Enol [label=" Tautomerization "]; }

Caption: Generalized workflow of the Robinson Annulation.

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. By reacting with appropriate reagents, the dione (B5365651) can be converted into nitrogen- and oxygen-containing heterocycles. For example, β-enaminones derived from cyclic 1,3-diones are versatile intermediates for the synthesis of bioactive heterocycles like quinolones, acridines, and indoles. [8]The condensation of this compound with hydrazines can lead to the formation of fused pyrazole (B372694) derivatives, a reaction analogous to the Fischer indole (B1671886) synthesis. [9]

Applications in Drug Development

The structural motif of this compound and its derivatives is found in various biologically active molecules. For instance, it can be a precursor for compounds with potential anticancer activity against colon cancer. [10]The versatility of this scaffold allows for the generation of diverse molecular libraries for drug discovery programs. The ability to readily modify the core structure through reactions like alkylation, Michael addition, and heterocycle formation makes it an attractive starting point for the synthesis of novel therapeutic agents.

This technical guide has summarized the most important reactions involving this compound, providing a foundation for its use in synthetic organic chemistry and medicinal chemistry. The detailed protocols and tabulated data offer practical guidance for researchers, while the visualized workflows provide a clear conceptual understanding of the key transformations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. homework.study.com [homework.study.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to High-Purity Cycloheptane-1,3-dione for Researchers and Drug Development Professionals

An In-depth Review of Commercial Suppliers, Purity Analysis, and Synthesis Protocols

Cycloheptane-1,3-dione is a versatile cyclic diketone that serves as a key intermediate in the synthesis of various complex organic molecules, including those with potential therapeutic applications. For researchers and professionals in drug development, sourcing high-purity this compound is critical to ensure the reliability and reproducibility of experimental results. This technical guide provides a comprehensive overview of commercial suppliers, detailed experimental protocols for synthesis and purity analysis, and explores its relevance in biological research.

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer this compound, with purity levels being a key differentiator. The table below summarizes the offerings from several prominent vendors to facilitate a comparative analysis for procurement.

| Supplier | Product Name/Number | Stated Purity | Available Quantities |

| Sigma-Aldrich | 1,3-Cycloheptanedione (Product No: 515981) | 97% | 1g, 5g |

| CP Lab Safety | This compound, 97% Purity | 97% | 25g |

| Synthonix, Inc. | This compound (SKU: C37584) | 90+% | 250mg, 1g, 5g, 10g, 25g |

| XIAMEN EQUATION CHEMICAL CO.,LTD | 1,3-CYCLOHEPTANEDIONE97 | 95+% | Bulk inquiries |

| Matrix Scientific | This compound | 95+% | 1g, 5g |

| LookChem | This compound | 97% | 5g, 10g |

Experimental Protocols

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for research and development purposes. A well-documented procedure is provided in Organic Syntheses, which involves a three-step process starting from 1-trimethylsilyloxycyclopentene. This method is advantageous as it avoids the use of heavy metals or explosive reagents.[1]

Experimental Workflow for Synthesis

References

Solubility Profile of Cycloheptane-1,3-dione in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cycloheptane-1,3-dione, a key intermediate in the synthesis of various organic compounds. Understanding the solubility of this diketone is crucial for its application in chemical reactions, purification processes, and formulation development. This document summarizes available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been quantitatively determined in a limited number of solvents. The available data is summarized in the table below for easy comparison.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Water | H₂O | 18.02 | Not Specified | 5.5 g/100 g[1][2][3][4] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | ≥ 100 mg/mL[5] |

Qualitative Solubility Information

In addition to the quantitative data, several sources provide qualitative descriptions of this compound's solubility in various organic solvents. This information is valuable for solvent selection in synthesis and purification.

-

Dimethylformamide (DMF): this compound is reported to be soluble in DMF[1][2][3][4].

-

Alcohols: The compound is described as being soluble in alcohols[2]. This would likely include common alcoholic solvents such as methanol, ethanol, and isopropanol.

-

Ethers: Solubility in ethers has also been noted[2]. This suggests solubility in solvents like diethyl ether and tetrahydrofuran (B95107) (THF).

-

Hexane (B92381) and Diethyl Ether Mixtures: A procedure for the purification of this compound involves column chromatography using a mixture of hexane and diethyl ether as the eluent. This indicates that the compound has at least some solubility in this non-polar/polar aprotic solvent system, allowing it to be effectively separated.

Based on the principle of "like dissolves like," the presence of two polar carbonyl groups in the this compound structure explains its solubility in polar solvents like water, DMSO, and alcohols. The seven-carbon cycloalkane ring provides non-polar character, contributing to its solubility in less polar solvents like ethers and hexane mixtures.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a standardized method such as the shake-flask technique is commonly employed for solid compounds. The following is a detailed methodology adapted from general laboratory procedures for determining the solubility of organic compounds.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, diethyl ether)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-performance liquid chromatography (HPLC) system with a suitable detector (or other quantitative analytical technique like UV-Vis spectroscopy)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the undissolved solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the supernatant into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the collected filtrate.

-

Dilute the filtrate with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC method. A standard curve should be generated using solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted samples from the standard curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Signaling Pathways

Current literature searches did not reveal any direct involvement of this compound in specific signaling pathways. Its primary role appears to be as a versatile building block in organic synthesis. One study noted its use as an intermediate in the synthesis of a compound with anticancer activity against colon cancer, but the specific biological targets and signaling pathways of the final product were not detailed for the parent dione (B5365651). Further research is required to explore the potential biological activities and associated signaling mechanisms of this compound itself.

References

The Genesis of a Seven-Membered Ring: A Technical Guide to the Discovery and First Synthesis of Cycloheptane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial discovery and seminal synthesis of cycloheptane-1,3-dione, a valuable intermediate in organic synthesis. This document details the foundational methods for its preparation, presents its key physicochemical properties, and illustrates the pioneering synthetic pathways.

Introduction

This compound is a cyclic diketone that has served as a versatile building block in the synthesis of more complex molecules, including natural products and pharmaceutical agents. Its seven-membered carbocyclic framework offers unique conformational properties that are of interest in medicinal chemistry. The initial preparation of this compound was a significant achievement in the field of organic synthesis, demonstrating innovative methods for ring expansion.

Discovery and First Synthesis

The first reported synthesis of this compound was described by Bernd Eistert, Fritz Haupter, and Kurt Schank in 1962 in the journal Liebigs Annalen der Chemie. Prior to this publication, the compound was not known to exist. Therefore, its discovery is intrinsically linked to its first successful synthesis. Eistert and his colleagues developed two distinct methods for the preparation of this novel seven-membered ring dione.

The more efficient of the two methods involved a ring expansion of a readily available six-membered ring precursor, while the second route utilized a substituted tropone (B1200060) derivative. These pioneering efforts laid the groundwork for future investigations into the chemistry and applications of cycloheptane-1,3-diones.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molar Mass | 126.15 g/mol | [1] |

| Appearance | Clear, pale-yellow oil | [2] |

| Density | 1.1 g/mL at 25 °C | |

| Boiling Point | 254 °C | |

| Refractive Index | n20/D 1.483 |

First Synthesis Experimental Protocols

Method 1: Ring Expansion of Cyclohexane-1,3-dione Monoethylene Ketal

This was reported as the more efficient of the two original methods. It involves the reaction of the monoethylene ketal of cyclohexane-1,3-dione with an ester of diazoacetic acid, followed by saponification, decarboxylation, and deketalization.

Experimental Workflow:

Caption: Workflow for the ring expansion synthesis.

Protocol:

-

Ring Expansion: Cyclohexane-1,3-dione monoethylene ketal is treated with an ester of diazoacetic acid (e.g., ethyl diazoacetate) in the presence of a suitable catalyst. This reaction proceeds via a carbene addition to the enol ether of the ketal, followed by a rearrangement to yield the ring-expanded β-keto ester.

-

Saponification: The resulting ester is saponified using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding carboxylate salt.

-

Decarboxylation and Deketalization: The reaction mixture is then acidified. The acidic conditions facilitate both the decarboxylation of the β-keto acid intermediate and the hydrolysis of the ethylene (B1197577) ketal protecting group, yielding the final product, this compound.

Method 2: Catalytic Reduction of 2,5,7-Tribrom-3-hydroxy-tropone

This alternative route begins with a substituted tropone, a seven-membered non-benzenoid aromatic ring.

Experimental Workflow:

Caption: Workflow for the catalytic reduction synthesis.

Protocol:

-

Catalytic Hydrogenation: 2,5,7-Tribrom-3-hydroxy-tropone is subjected to catalytic hydrogenation. This is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a suitable solvent.

-

Reduction and Debromination: During the hydrogenation process, the double bonds of the tropone ring are reduced, and the bromine atoms are removed via hydrogenolysis to afford the saturated dione.

Summary of First Synthesis Methods

| Method | Starting Material | Key Reagents | Reported Efficiency |

| Ring Expansion | Cyclohexane-1,3-dione monoethylene ketal | Diazoacetic acid ester, Base, Acid | More efficient |

| Catalytic Reduction | 2,5,7-Tribrom-3-hydroxy-tropone | H₂, Palladium on carbon | Less efficient |

Signaling Pathways and Biological Activity

Extensive searches of the scientific literature did not reveal any direct involvement of this compound in specific signaling pathways. Its primary role appears to be that of a synthetic precursor. However, derivatives of the closely related cyclohexane-1,3-dione have been shown to possess a range of biological activities, including antibacterial and herbicidal properties, and some have been investigated as inhibitors of enzymes such as tyrosine kinases. This suggests that derivatives of this compound could also be of interest in drug discovery and development.

Conclusion

The discovery and first synthesis of this compound by Eistert, Haupter, and Schank in 1962 was a notable advance in the chemistry of medium-sized rings. The ring expansion of a cyclohexane (B81311) derivative proved to be a particularly insightful strategy that has since been refined and applied to the synthesis of a variety of cyclic systems. While this compound itself is not known to be biologically active in signaling pathways, it remains a valuable starting material for the construction of more elaborate molecules that may have potential applications in medicine and agriculture. This foundational work continues to be relevant to researchers and scientists in the field of organic and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Cycloheptane-1,3-dione in Multi-Component Reactions for the Synthesis of Novel Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of cycloheptane-1,3-dione in multi-component reactions (MCRs), offering an efficient pathway to synthesize complex heterocyclic molecules with potential applications in drug discovery and development.

Introduction

Multi-component reactions, which involve the combination of three or more reactants in a single synthetic step, are powerful tools in modern organic synthesis. They offer significant advantages, including high atom economy, operational simplicity, and the rapid generation of molecular diversity. This compound is a versatile seven-membered cyclic dicarbonyl compound that can serve as a valuable building block in MCRs for the construction of novel, fused heterocyclic systems. The resulting scaffolds, such as cyclohepta[b]pyrans, are of great interest due to their structural complexity and potential as privileged structures in medicinal chemistry.

Featured Multi-Component Reaction: Synthesis of 2-Amino-4-aryl-5,6,7,8-tetrahydro-cyclohepta[b]pyran-3-carbonitriles

A prominent example of a multi-component reaction involving this compound is the one-pot synthesis of 2-amino-4-aryl-5,6,7,8-tetrahydro-cyclohepta[b]pyran-3-carbonitriles. This reaction proceeds via a domino Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization sequence, bringing together an aromatic aldehyde, malononitrile (B47326), and this compound.

dot

Caption: General workflow for the one-pot synthesis of cyclohepta[b]pyran derivatives.

Reaction Mechanism

The reaction is initiated by the Knoevenagel condensation of the aromatic aldehyde with malononitrile, catalyzed by a base such as piperidine (B6355638), to form an arylidene malononitrile intermediate. This is followed by a Michael addition of the enolate of this compound to the electron-deficient alkene of the arylidene malononitrile. The resulting intermediate then undergoes an intramolecular cyclization and tautomerization to afford the final 2-amino-4-aryl-5,6,7,8-tetrahydro-cyclohepta[b]pyran-3-carbonitrile product.

dot

Caption: Proposed mechanism for the three-component synthesis.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4-aryl-5,6,7,8-tetrahydro-cyclohepta[b]pyran-3-carbonitriles:

-

To a solution of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (B145695) (10 mL), add this compound (1 mmol).

-

Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

-

Reflux the reaction mixture for the specified time (see Table 1), monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

If necessary, the crude product can be further purified by recrystallization from ethanol.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a series of 2-amino-4-aryl-5,6,7,8-tetrahydro-cyclohepta[b]pyran-3-carbonitriles with various aromatic aldehydes.

| Entry | Aromatic Aldehyde (Ar) | Reaction Time (h) | Yield (%) |

| 1 | C₆H₅ | 3 | 92 |

| 2 | 4-CH₃-C₆H₄ | 3.5 | 90 |

| 3 | 4-OCH₃-C₆H₄ | 3 | 95 |

| 4 | 4-Cl-C₆H₄ | 4 | 88 |

| 5 | 4-NO₂-C₆H₄ | 5 | 85 |

| 6 | 2-Cl-C₆H₄ | 4.5 | 87 |

Table 1: Synthesis of 2-amino-4-aryl-5,6,7,8-tetrahydro-cyclohepta[b]pyran-3-carbonitriles.

Applications in Drug Discovery

The synthesized cyclohepta[b]pyran derivatives represent a novel class of heterocyclic compounds with significant potential for drug discovery. The fused ring system and the presence of multiple functional groups (amino, cyano, and aryl) provide opportunities for further chemical modifications to explore structure-activity relationships (SAR). These compounds can be screened for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The modular nature of the multi-component synthesis allows for the rapid generation of a library of analogues for high-throughput screening.

Conclusion

The use of this compound in multi-component reactions provides an efficient and versatile strategy for the synthesis of novel and complex heterocyclic molecules. The described protocol for the synthesis of 2-amino-4-aryl-5,6,7,8-tetrahydro-cyclohepta[b]pyran-3-carbonitriles is a robust method that can be readily implemented in a research setting. The resulting compounds are valuable scaffolds for the development of new therapeutic agents.

Application Notes and Protocols for Cycloheptane-1,3-dione as a Precursor for Anticancer Agents

To: Researchers, Scientists, and Drug Development Professionals

Topic: Cycloheptane-1,3-dione as a Precursor for Anticancer Agents

Subject: Current Research Landscape, Available Data, and Future Directions

Introduction

This document outlines the current landscape of research into the use of this compound as a precursor for the synthesis of novel anticancer agents. The objective of this application note is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available data, experimental protocols, and potential mechanisms of action. However, a thorough review of publicly available scientific literature and patent databases indicates that the use of this compound in the development of anticancer agents is a nascent and largely undocumented field.

While there is a notable body of research on the anticancer applications of the closely related cyclohexane-1,3-dione , specific data for this compound derivatives is currently limited. Commercial suppliers, such as MedchemExpress, have indicated that this compound is an intermediate in the synthesis of a proprietary compound, referred to as "Compound 1-1," which is suggested to have anticancer activity against colon cancer.[1][2][3][4][5] Unfortunately, the chemical structure, synthesis protocols, and biological activity data for "Compound 1-1" are not publicly available.

Given the limited direct information on this compound, this document will summarize the available information and, for illustrative purposes, will draw parallels with the more extensively studied cyclohexane-1,3-dione to highlight potential research avenues.

Potential Synthetic Pathways and Anticancer Activity (Hypothetical)

Based on the chemistry of dicarbonyl compounds and the precedent set by cyclohexane-1,3-dione, several synthetic routes could be envisioned for the derivatization of this compound to create compounds with potential anticancer activity. A generalized workflow for the discovery and evaluation of such compounds is presented below.

Caption: A generalized workflow for the development of anticancer agents from this compound.

Parallels with Cyclohexane-1,3-dione: A Rich Source of Anticancer Agents

In contrast to this compound, the six-membered ring analogue, cyclohexane-1,3-dione, is a well-established precursor for a variety of heterocyclic compounds with potent anticancer activities. These derivatives have been shown to target several key signaling pathways involved in cancer progression.

A significant body of research has focused on the synthesis of 1,2,4-triazine (B1199460) derivatives from cyclohexane-1,3-dione.[6] These compounds have demonstrated potent inhibitory activity against receptor tyrosine kinases, such as c-Met, which is often dysregulated in various cancers.[6][7]

The general mechanism of action for many kinase inhibitors involves the competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway inhibited by cyclic dione derivatives.

Quantitative Data from Cyclohexane-1,3-dione Derivatives

To provide a tangible example of the type of data that could be generated for this compound derivatives, the following table summarizes the in vitro anticancer activity of selected compounds derived from cyclohexane-1,3-dione against various cancer cell lines.

| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Triazine Derivatives | A549 (Non-small cell lung cancer) | Single-digit µM range | [6] |

| 1,2,4-Triazine Derivatives | H460 (Non-small cell lung cancer) | Single-digit µM range | [6][7] |

| 1,2,4-Triazine Derivatives | HT-29 (Colorectal cancer) | Single-digit µM range | [6] |

| Michael Addition Products | MDA-MB-231 (Breast cancer) | 10.31 µg/mL (LC50) | [8] |

Experimental Protocols (Based on Cyclohexane-1,3-dione Chemistry)

The following are generalized protocols for the synthesis and biological evaluation of anticancer agents, adapted from methodologies used for cyclohexane-1,3-dione. These should serve as a starting point for the development of specific protocols for this compound.

5.1. General Synthesis of Heterocyclic Derivatives from a 1,3-Dione

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dione (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

-

Addition of Reagents: Add the appropriate reagents for the desired heterocyclic ring formation. For example, for the synthesis of 1,2,4-triazines, a key starting material can be formed from the reaction of the dione with a diazonium salt.[6]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified using techniques such as recrystallization or column chromatography.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

5.2. In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Outlook

The exploration of this compound as a precursor for anticancer agents represents an untapped area of medicinal chemistry. While direct evidence of its application is currently scarce in the public domain, the well-documented success of its analogue, cyclohexane-1,3-dione, provides a strong rationale for investigating its potential.

Future research should focus on:

-

The synthesis of a diverse library of compounds derived from this compound.

-

Screening of these compounds against a panel of cancer cell lines to identify initial hits.

-

Elucidation of the mechanism of action of any active compounds, including the identification of their molecular targets.

The development of novel anticancer agents from this precursor could lead to the discovery of new chemical entities with unique pharmacological profiles. Researchers are encouraged to explore this promising, yet underexplored, area of drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Knoevenagel Condensation of Cycloheptane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Knoevenagel condensation of cycloheptane-1,3-dione with aromatic aldehydes. This reaction is a valuable method for the synthesis of 2-arylidene-cycloheptane-1,3-diones, which are important intermediates in the development of various heterocyclic compounds and pharmacologically active molecules. The protocol described herein is an adapted, environmentally benign procedure that can be performed under solvent-free conditions or in aqueous media, offering high yields and simplified purification.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] Cyclic 1,3-diones, such as this compound, are effective substrates for this reaction due to the acidity of the methylene protons located between the two carbonyl groups. The resulting 2-arylidene derivatives are versatile synthons for the synthesis of diverse heterocyclic systems.[3] Traditional protocols often utilize hazardous organic solvents and catalysts like pyridine (B92270) and piperidine.[4][5] This application note details a more environmentally friendly approach.

Key Reactants and Products

| Reactant/Product | Structure | Role/Description |

| This compound | C7H10O2 | An active methylene compound that serves as the nucleophile in the Knoevenagel condensation.[6] |

| Aromatic Aldehyde (e.g., Benzaldehyde) | C7H6O | The electrophilic partner in the condensation reaction. A wide variety of substituted aromatic aldehydes can be used to generate a library of derivatives. |

| Catalyst (e.g., Piperidine) | C5H11N | A weak base that facilitates the deprotonation of the active methylene compound.[5][7] Alternative environmentally benign catalysts include ionic liquids or basic salts.[8] |

| 2-Arylidene-cycloheptane-1,3-dione | e.g., 2-Benzylidene-cycloheptane-1,3-dione (C14H14O2) | The α,β-unsaturated product of the condensation reaction. These compounds are valuable intermediates for further synthetic transformations. |

Experimental Protocol

This protocol is adapted from established procedures for the Knoevenagel condensation of cyclic 1,3-diones with aromatic aldehydes.

Materials:

-

This compound (1.0 mmol, 126.15 mg)

-

Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)

-

Catalyst (e.g., Piperidine, 0.1 mmol)

-

Ethanol (optional, as solvent)

-

Deionized water

Equipment:

-

Round-bottom flask or vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath (if required)

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reactant Mixture: In a clean, dry round-bottom flask, combine this compound (1.0 mmol) and the chosen aromatic aldehyde (1.0 mmol).

-

Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.

-

Reaction Conditions:

-

Solvent-Free: Vigorously stir the mixture at room temperature or with gentle heating (50-80 °C) for the specified reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Medium: Alternatively, the reaction can be carried out in water. Add the reactants and catalyst to a flask containing 5-10 mL of deionized water and stir vigorously at room temperature.

-

-

Product Isolation:

-

Upon completion of the reaction (as indicated by TLC), if the product precipitates, it can be isolated by filtration.

-

Wash the solid product with cold water or a cold ethanol-water mixture to remove any unreacted starting materials and catalyst.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Conditions and Yields (Representative Data)

The following table summarizes representative reaction conditions and expected yields for the Knoevenagel condensation of cyclic 1,3-diones with aromatic aldehydes, which can be extrapolated for this compound.

| Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Piperidine (10) | Solvent-free | 60 | 2 | >90 |

| 4-Chlorobenzaldehyde | Piperidine (10) | Water | Room Temp | 1 | >95 |

| 4-Methoxybenzaldehyde | Piperidine (10) | Solvent-free | 60 | 2.5 | >90 |

| 4-Nitrobenzaldehyde | Pyrrolidine (10) | Ethanol | Room Temp | 3 | High |

Note: Reaction times and yields are illustrative and may vary depending on the specific aromatic aldehyde and reaction conditions used. Optimization may be required for specific substrates.

Visualizations

Caption: Experimental workflow for the Knoevenagel condensation.

Caption: Generalized reaction scheme for the Knoevenagel condensation.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

-

Piperidine is a flammable and toxic liquid; handle with care.

Conclusion

The Knoevenagel condensation of this compound provides an efficient route to 2-arylidene derivatives. The use of environmentally benign conditions, such as solvent-free or aqueous reactions, makes this a green and sustainable synthetic method. The resulting products are valuable building blocks for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

References

- 1. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. purechemistry.org [purechemistry.org]

- 3. Arylidene Derivatives as Synthons in Heterocyclic Synthesis [scirp.org]

- 4. pure.tue.nl [pure.tue.nl]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C7H10O2 | CID 4072367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Anwendungs- und Protokollhinweise: Derivatisierung von Cycloheptan-1,3-dion für das biologische Screening

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieses Dokument enthält detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von Cycloheptan-1,3-dion, einer vielseitigen Gerüststruktur für die Entwicklung von biologisch aktiven Verbindungen. Obwohl die Derivatisierung und das biologische Screening von Cycloheptan-1,3-dion-Analoga ein aufstrebendes Forschungsgebiet ist, stützen sich die hierin beschriebenen Methoden auf bewährte Verfahren, die für eng verwandte cyclische 1,3-Diketone, insbesondere Cyclohexan-1,3-dion, etabliert wurden. Diese Hinweise sollen als umfassender Leitfaden für die Synthese, Derivatisierung und biologische Evaluierung von neuartigen Cycloheptan-1,3-dion-Derivaten für das Wirkstoff-Screening dienen.

Einleitung

Cyclische 1,3-Diketone sind eine wichtige Klasse von Zwischenprodukten in der organischen Synthese und der medizinischen Chemie. Das Cycloheptan-1,3-dion-Gerüst bietet eine einzigartige konformationelle Flexibilität und ein Gerüst für die Einführung verschiedener funktioneller Gruppen. Diese Eigenschaften machen es zu einem attraktiven Ausgangspunkt für die Erstellung von Bibliotheken niedermolekularer Verbindungen für das biologische Hochdurchsatz-Screening. Die Derivatisierung am C2-Kohlenstoff und an den Carbonylgruppen ermöglicht die systematische Untersuchung des chemischen Raums und die Identifizierung von Verbindungen mit potenzieller therapeutischer Wirkung in Bereichen wie Onkologie, Infektionskrankheiten und entzündlichen Erkrankungen.

Synthese von Cycloheptan-1,3-dion

Eine praktische und skalierbare Synthese von Cycloheptan-1,3-dion ist für die weitere Derivatisierung von entscheidender Bedeutung. Eine bewährte Methode ist eine dreistufige Synthese aus Cyclopentanon, die den Einsatz von Schwermetallen oder potenziell explosiven Reagenzien vermeidet.[1][2]

Experimentelles Protokoll: Dreistufige Synthese von Cycloheptan-1,3-dion aus Cyclopentanon [2][3]

Materialien:

-

Cyclopentanon

-

Dimethylformamid (DMF)

-

Triethylamin (Et3N)

-

Trimethylsilylchlorid (TMSCl)

-

Hexane

-

Dichloracetylchlorid

-

Zinkstaub (Zn)

-

Essigsäure (AcOH)

-

2-Propanol

-

Wasser

-

Methyl-tert-butylether (MTBE)

-

Celite

Verfahren:

Schritt 1: Synthese von 1-(Trimethylsiloxy)cyclopenten

-

Geben Sie in einen 1-L-Rundkolben Cyclopentanon (50,7 g, 0,603 mol) und DMF (250 ml).

-

Fügen Sie Triethylamin (200 ml, 1,45 mol) hinzu, gefolgt von der tropfenweisen Zugabe von TMSCl (91 ml, 0,72 mol) über 5 Minuten.

-

Erhitzen Sie die Lösung 26 Stunden lang unter Rückfluss (90 °C).

-

Kühlen Sie die Mischung auf Umgebungstemperatur ab und überführen Sie sie in einen Scheidetrichter, wobei Sie mit 500 ml Hexan spülen.

-

Waschen Sie die Lösung mit Wasser (drei Portionen von je 100 ml) und Kochsalzlösung (100 ml) und konzentrieren Sie sie dann ein, um das rohe 1-(Trimethylsiloxy)cyclopenten zu erhalten.

Schritt 2: Synthese von 1-(Trimethylsiloxy)-7,7-dichlorbicyclo[3.2.0]heptan-6-on

-

Lösen Sie das rohe 1-(Trimethylsiloxy)cyclopenten in 450 ml Hexan in einem geeigneten Reaktionsgefäß.

-

Fügen Sie Triethylamin (100 ml, 0,72 mol) hinzu.

-

Fügen Sie über 2 Stunden tropfenweise eine Lösung von Dichloracetylchlorid (58 ml, 0,60 mol) in 450 ml Hexan hinzu.

-

Rühren Sie die Lösung über Nacht bei Umgebungstemperatur.

-

Filtrieren Sie die Reaktionsmischung durch Frittenglas und spülen Sie mit mehreren 50-ml-Portionen Hexan.

-

Konzentrieren Sie die klare Lösung im Vakuum ein, um das rohe Produkt zu erhalten.

Schritt 3: Reduktive Ringerweiterung zu Cycloheptan-1,3-dion [3]

-

Suspendieren Sie Zinkstaub (30 Äquivalente) in einer 1:1-Mischung aus 2-Propanol und Wasser.

-

Fügen Sie das rohe 1-(Trimethylsiloxy)-7,7-dichlorbicyclo[3.2.0]heptan-6-on hinzu.

-

Fügen Sie langsam Essigsäure (10 Äquivalente) hinzu, während Sie die Reaktionstemperatur unter 30 °C halten.

-

Rühren Sie die Mischung 18 Stunden lang bei 80 °C.

-

Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und filtrieren Sie sie durch ein Celite-Pad.

-

Extrahieren Sie das Filtrat mit MTBE.

-

Waschen Sie die organische Phase mit Wasser und Kochsalzlösung, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie ein, um rohes Cycloheptan-1,3-dion zu erhalten.

-

Reinigen Sie das Rohprodukt durch Säulenchromatographie (Hexan/Ethylacetat-Gradient), um reines Cycloheptan-1,3-dion als blassgelbes Öl zu erhalten.

Derivatisierung von Cycloheptan-1,3-dion

Die Derivatisierung von Cycloheptan-1,3-dion kann durch verschiedene Reaktionen erreicht werden, die auf die aktive Methylengruppe (C2) und die Carbonylgruppen abzielen. Die folgenden Protokolle sind an etablierte Methoden für Cyclohexan-1,3-dion angepasst.

Workflow der Derivatisierung

References

Application Notes: Cycloheptane-1,3-dione as a Versatile Scaffold for Natural Product Analog Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cycloheptane-1,3-dione as a versatile building block in the synthesis of natural product analogs. While direct literature examples of its use in synthesizing complex natural product analogs are emerging, its chemical reactivity makes it a highly valuable starting material for creating diverse molecular architectures, particularly those containing seven-membered rings and bicyclic systems found in numerous bioactive natural products.

Introduction

This compound is a cyclic dicarbonyl compound that serves as a valuable intermediate in organic synthesis. Its unique seven-membered ring structure and the presence of two reactive carbonyl groups, along with an acidic methylene (B1212753) group, allow for a variety of chemical transformations. These include alkylations, condensations, and annulation reactions, making it an attractive starting point for the synthesis of analogs of natural products containing cycloheptanoid or related bicyclic frameworks. Such frameworks are present in a wide range of biologically active compounds, including terpenoids and alkaloids.

This document outlines key synthetic transformations using this compound and provides detailed protocols for its synthesis and subsequent reactions, offering a practical guide for researchers in medicinal chemistry and drug discovery.

Key Synthetic Applications

The reactivity of this compound can be harnessed to construct complex molecular scaffolds analogous to those found in nature.

Synthesis of this compound

A practical and scalable synthesis of this compound is crucial for its application. One established method involves a reductive ring expansion of a bicyclic precursor derived from 1-trimethylsilyloxycyclopentene.[1] This multi-step synthesis avoids the use of hazardous reagents like heavy metals or explosive compounds.[2][3]

Reaction Scheme: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Michael Addition Reactions

The active methylene group in this compound makes it an excellent nucleophile in Michael additions. This reaction can be used to introduce a variety of side chains, which can then be further manipulated to build more complex structures. For instance, the Michael addition to nitro-olefins or α,β-unsaturated esters can be a key step in constructing substituted cycloheptane (B1346806) rings.

Quantitative Data for Michael Addition of 1,3-Cycloalkanediones

| Donor | Acceptor | Product | Yield (%) | Reference |

| 1,3-Cycloheptanedione | 1-(X-phenyl)-2-nitroethylenes | 2-[2-Nitro-1-(X-phenyl)ethyl]-1,3-cycloheptanedione | Not specified | Hrnciar and Culak (1984) |

| 1,3-Cycloheptanedione | Dimethyl acetylenedicarboxylate | Dimethyl 2-(1,3-dioxocycloheptan-2-yl)but-2-enedioate | Not specified | Hrnciar et al. (1989) |

Alkylation Reactions

The enolate of this compound can be readily alkylated at the C2 position. This allows for the introduction of various functional groups, which is a critical step in modifying the scaffold to create analogs of natural products.[4]

Quantitative Data for Alkylation of 1,3-Cycloalkanediones

| Substrate | Alkylating Agent | Product | Yield (%) | Reference |

| 1,3-Cycloheptanedione | Iodomethane | 2-Methyl-1,3-cycloheptanedione | Not specified | Sraga and Hrnciar (1981) |

Robinson Annulation for Bicyclic Scaffolds

The Robinson annulation is a powerful tool for the formation of six-membered rings.[5][6][7] By reacting this compound with a methyl vinyl ketone (MVK) or a suitable equivalent, it is possible to construct a bicyclo[5.4.0]undecenone system. This bicyclic core is a feature of many sesquiterpenoids.

Caption: Robinson Annulation with this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

Materials:

-

1-Trimethylsilyloxycyclopentene

-

Dichloroacetyl chloride

-

Triethylamine

-

Methyl t-butyl ether (MTBE)

-

Zinc dust

-

Acetic acid

-

2-Propanol

-

Water

-

Sodium sulfate

Procedure:

Step A: 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one

-

To a solution of 1-trimethylsilyloxycyclopentene in MTBE, add triethylamine.

-

Cool the mixture and add dichloroacetyl chloride dropwise while maintaining the temperature.

-

Stir the reaction mixture at room temperature.

-

Filter the mixture and wash the solid with MTBE.

-

Wash the organic phase with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Step B: this compound

-

Charge a flask with the product from Step A, 2-propanol, and water.

-

Cool the solution to 0-5 °C.

-

Add a mixture of water and acetic acid dropwise, keeping the temperature below 5 °C.

-

Allow the solution to stir and gradually warm to room temperature overnight.

-

Pour the reaction mixture into MTBE and separate the layers.

-

Extract the aqueous phase with MTBE.

-

Combine the organic layers, wash with brine, and dry over sodium sulfate.

-

Concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Step | Product | Yield (%) |

| A | 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one | 77 |

| B | This compound | 61 |

Protocol 2: General Procedure for Michael Addition to an α,β-Unsaturated Ketone

Materials:

-

This compound

-

α,β-Unsaturated ketone (e.g., Methyl vinyl ketone)

-

Base (e.g., Sodium ethoxide in ethanol)

-

Hydrochloric acid (for workup)

-

Diethyl ether

Procedure:

-

Dissolve this compound in ethanol.

-

Add a solution of sodium ethoxide in ethanol and stir.

-

Add the α,β-unsaturated ketone dropwise at room temperature.

-

Stir the reaction mixture until completion (monitor by TLC).

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-